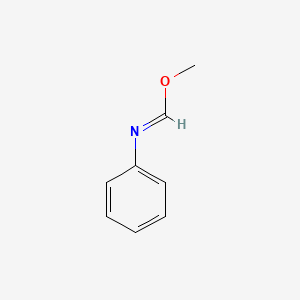

Methyl N-phenylformimidate

CAS No.: 36169-82-1

Cat. No.: VC2519406

Molecular Formula: C8H9NO

Molecular Weight: 135.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36169-82-1 |

|---|---|

| Molecular Formula | C8H9NO |

| Molecular Weight | 135.16 g/mol |

| IUPAC Name | methyl N-phenylmethanimidate |

| Standard InChI | InChI=1S/C8H9NO/c1-10-7-9-8-5-3-2-4-6-8/h2-7H,1H3 |

| Standard InChI Key | UCLOWASJGSAGSD-UHFFFAOYSA-N |

| SMILES | COC=NC1=CC=CC=C1 |

| Canonical SMILES | COC=NC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Features

Methyl N-phenylformimidate is an imidate ester with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. Its structure consists of a phenyl group attached to a nitrogen atom, which is further bonded to a methoxy-substituted imine group. The compound’s IUPAC name derives from its functional groups: a methyl ester (-OMe) and a formimidate (-N=C-O-) moiety.

Structural Analysis

The compound’s planar geometry facilitates resonance stabilization between the nitrogen lone pair and the adjacent carbonyl-like imine group. This resonance enhances its electrophilic character, making it reactive toward nucleophiles such as amines and alcohols .

Synthesis Methods

Catalytic Synthesis Using Acidic Resins

A high-yield synthesis route involves the reaction of aniline with trimethyl orthoformate in the presence of a styrene-styrene sulfonic acid copolymer microsphere catalyst (PS-HSSPS). This method, adapted from ethyl N-phenylformimidate synthesis , proceeds as follows:

Reaction Conditions

-

Reactants: Aniline (0.089 mol), trimethyl orthoformate (0.15 mol)

-

Catalyst: PS-HSSPS (0.125 g)

-

Temperature: 120°C

-

Duration: 6 hours

-

Yield: 97% (estimated for methyl variant based on ethyl analog data) .

Mechanism

-

Protonation: The sulfonic acid groups on PS-HSSPS protonate the orthoformate, generating a reactive electrophile.

-

Nucleophilic Attack: Aniline’s amino group attacks the electrophilic carbon, forming a tetrahedral intermediate.

-

Methanol Elimination: Sequential elimination of methanol produces the imidate ester .

Alternative Routes

-

Direct Formylation: Reaction of phenyl isocyanide with methanol under acidic conditions.

-

Transesterification: Ethyl N-phenylformimidate can undergo methanolysis, though this route is less efficient .

Physicochemical Properties

The compound’s immiscibility in water arises from its nonpolar aromatic ring and hydrophobic methoxy group .

Chemical Reactivity and Applications

Key Reactions

-

Hydrolysis:

Methyl N-phenylformimidate undergoes acidic hydrolysis to yield N-phenylformamide: -

Nucleophilic Substitution:

Reacts with amines to form amidines, which are intermediates in drug synthesis .

Industrial Applications

-

Pharmaceuticals: Used in the synthesis of antitumor agents (e.g., imidazoquinoline derivatives).

-

Agrochemicals: Intermediate in fungicide production.

Comparative Analysis with Analogues

| Compound | Boiling Point (°C) | Reactivity | Applications |

|---|---|---|---|

| Methyl N-phenylformimidate | 220–225 | High | Drug synthesis |

| Ethyl N-phenylformimidate | 243–244 | Moderate | Dye intermediates |

| N-Methylformanilide | 243–244 | Low | Swelling agents |

The methyl derivative’s lower boiling point and higher reactivity make it preferable for kinetic-controlled reactions .

Future Research Directions

-

Green Synthesis: Developing solvent-free methods using immobilized enzymes.

-

Toxicokinetics: Long-term exposure studies to assess carcinogenic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume